molecular formula C18H23ClN6O2 B2537696 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea CAS No. 1796988-65-2

1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea

Cat. No.: B2537696
CAS No.: 1796988-65-2
M. Wt: 390.87
InChI Key: LZJHIEHNFFGQEO-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials such as 2-chloro-4,6-dimethoxypyrimidine with morpholine under controlled conditions.

    Introduction of the dimethylamino group: This step involves the substitution of a suitable leaving group on the pyrimidine ring with dimethylamine.

    Coupling with the urea derivative: The final step involves the reaction of the intermediate with 3-chloro-4-methylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and dimethylamino sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: The compound is used in studies exploring its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a catalyst in specific chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-pyrimidinyl)urea
  • 1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)thiourea

Uniqueness

1-(3-Chloro-4-methylphenyl)-3-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with various biological targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-12-4-5-13(10-14(12)19)21-18(26)22-15-11-20-17(23-16(15)24(2)3)25-6-8-27-9-7-25/h4-5,10-11H,6-9H2,1-3H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJHIEHNFFGQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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